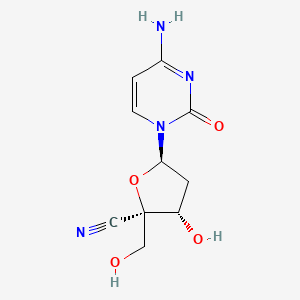
4'-Cyano-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Cyano-2’-deoxycytidine is a nucleoside analog, which is a modified form of the natural nucleoside 2’-deoxycytidine. This compound is characterized by the presence of a cyano group (-CN) at the 4’ position of the sugar moiety. Nucleoside analogs like 4’-Cyano-2’-deoxycytidine are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2’-deoxycytidine typically involves the modification of natural nucleosides. One common method is the condensation of a cyano group with a 2’-deoxynucleoside precursor. This process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of the cyano group .
Industrial Production Methods
Industrial production of 4’-Cyano-2’-deoxycytidine may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4’-Cyano-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 4’-Cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and inhibit DNA polymerase, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-deoxycytidine
- 2’-deoxyadenosine
- 2’-deoxyguanosine
- Gemcitabine
- Cytarabine
Uniqueness
4’-Cyano-2’-deoxycytidine is unique due to the presence of the cyano group at the 4’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to induce DNA damage and inhibit DNA synthesis, making it a potent agent in antiviral and anticancer therapies .
Properties
CAS No. |
139888-13-4 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1 |
InChI Key |
WOFZQOCKSAPKFH-SKWCMTHISA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)C#N)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


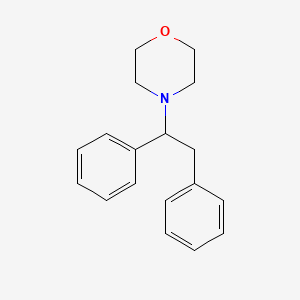



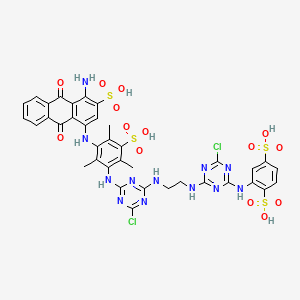




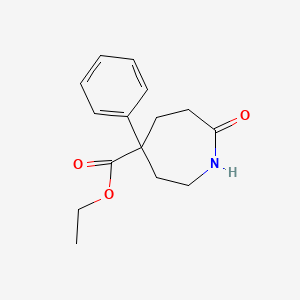
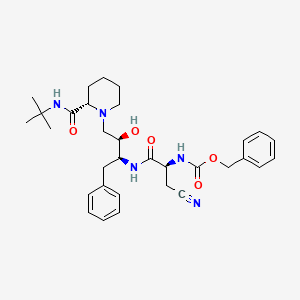
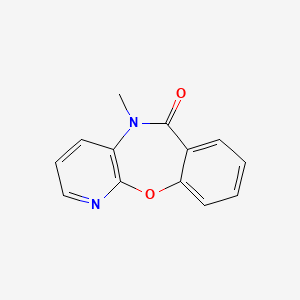
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

